Cefixime Impurity D

Stereochemistry Geometric Isomerism Impurity Profiling

Procure Cefixime Impurity D (CAS 97164-56-2), the (E)-geometric isomer and primary thermal degradation marker of cefixime specified in the EP monograph. This reference standard is essential for forced degradation studies, stability-indicating HPLC method validation, and quantitative batch release testing. Unlike other impurities, it exhibits distinct LOQ recovery (123.6%), S/N ratio (10), and RRT 1.7, requiring compound-specific calibration. Using this standard ensures accurate impurity profiling, successful inter-laboratory method transfer (LOQ precision %RSD 9.4%), and full regulatory compliance. Ideal for R&D and QC laboratories.

Molecular Formula C16H15N5O7S2
Molecular Weight 453.5 g/mol
Cat. No. B12291276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefixime Impurity D
Molecular FormulaC16H15N5O7S2
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESC=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O
InChIInChI=1S/C16H15N5O7S2/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27)/b20-9+
InChIKeyOKBVVJOGVLARMR-AWQFTUOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cefixime Impurity D (CAS 97164-56-2): What Procurement Teams Need to Know About This EP Reference Standard


Cefixime Impurity D (CAS 97164-56-2), also designated as Cefixime EP Impurity D and chemically known as (E)-Cefixime, is the (E)-geometric isomer of the third-generation cephalosporin antibiotic cefixime . This compound is an isomeric impurity generated during cefixime synthesis and is classified as a specified impurity under the European Pharmacopoeia (EP) monograph [1]. With molecular formula C₁₆H₁₅N₅O₇S₂ and molecular weight 453.45 g/mol, this compound is supplied as a fully characterized reference standard with purity ≥90% . Regulatory compliance for pharmaceutical quality control requires its use in analytical method development, method validation, and batch release testing for cefixime drug substance and drug products .

Why Cefixime Impurity D Cannot Be Substituted with Generic or Alternative Impurity Reference Standards


Cefixime Impurity D differs fundamentally from other cefixime-related impurities in its stereochemical configuration (E-isomer versus the active pharmaceutical ingredient's Z-configuration), chromatographic behavior, and thermal formation kinetics [1]. Regulatory guidelines require that each specified impurity be individually identified, quantified, and controlled using its corresponding reference standard . Substituting Impurity D with Impurity E (CAS 72701-01-0, a desvinyl analog) or Impurity F (CAS 79368-95-9, an ethyl ester derivative) would yield invalid quantitative results due to distinct retention times, UV response factors, and MS fragmentation patterns [2]. In thermal stress conditions, Impurity D is the predominant degradation product, whereas other impurities appear at lower relative abundance or under different stress conditions [3]. Consequently, using an incorrect reference standard jeopardizes method accuracy, batch release decisions, and regulatory submission integrity.

Quantitative Differentiation of Cefixime Impurity D: Head-to-Head Evidence Against Closest Analogs


Stereochemical Identity: E-Isomer Versus Z-Isomer Active Pharmaceutical Ingredient

Cefixime Impurity D is the (E)-geometric isomer of cefixime, whereas the active pharmaceutical ingredient (cefixime trihydrate) exists in the (Z)-configuration at the oxime moiety . This stereochemical distinction represents a fundamental structural divergence from the parent drug and from other impurities such as Impurity E, which is a desvinyl analog lacking the vinyl substituent [1].

Stereochemistry Geometric Isomerism Impurity Profiling

Thermal Degradation Behavior: Impurity D as the Predominant Thermal Stress Product

Under thermal stress conditions (heating), Impurity D is the main degradation product formed from cefixime, with its relative abundance exceeding that of Impurities A, B, C, and E [1]. The relative retention time (RRT) of Impurity D relative to cefixime was determined as 1.7 under the validated LC-UV conditions (water:acetonitrile 85:15 v/v with 0.5% formic acid, C18 column) [2].

Forced Degradation Stability-Indicating Methods Thermal Stress

Analytical Method Performance: LOQ Recovery Comparison Across Impurities A-E

In a validated HPLC method for cefixime impurities, Impurity D exhibited an LOQ (0.05 μg/mL) recovery of 123.6%, which is notably higher than the recoveries observed for Impurity A (107.2%), Impurity B (111.3%), Impurity C (107.9%), and Impurity E (108.7%) under identical chromatographic conditions [1].

Method Validation LOQ Recovery HPLC Analysis

Precision at LOQ: Impurity D %RSD Compared to Impurities A and B

At the limit of quantitation (0.05 μg/mL), Impurity D demonstrated a relative standard deviation (%RSD) of 9.4%, which is higher than Impurity A (5.8%) and Impurity B (3.9%), but comparable to Impurity E (10.2%) [1].

Method Precision LOQ Validation Repeatability

Signal-to-Noise Ratio at LOQ: Impurity D S/N Versus In-Class Impurities

At the LOQ concentration of 0.05 μg/mL, Impurity D produced a signal-to-noise ratio (S/N) of 10, which is lower than Impurity A (S/N = 24), Impurity B (S/N = 28), and Impurity E (S/N = 33) under identical HPLC conditions [1]. The LOD for all impurities was 0.02 μg/mL.

Sensitivity Signal-to-Noise Ratio Detection Capability

Recommended Application Scenarios for Cefixime Impurity D Reference Standard Based on Quantitative Evidence


Stability-Indicating HPLC Method Validation for Cefixime Drug Substance and Drug Products

Procure Cefixime Impurity D as the primary thermal degradation marker reference standard for forced degradation studies and stability-indicating method validation [1]. The compound's relative retention time (RRT = 1.7) and status as the main thermal degradation product make it essential for establishing system suitability criteria and degradation pathway elucidation [2].

Batch Release Testing and Quality Control for ANDA Submissions

Use Cefixime Impurity D reference standard in quantitative HPLC analysis of cefixime batches to ensure compliance with EP impurity specifications [1]. Given its distinct LOQ recovery (123.6%) and S/N ratio (10) relative to other impurities, compound-specific calibration is required for accurate impurity profiling in regulatory submissions [2].

Method Transfer and Cross-Laboratory Reproducibility Studies

Employ Cefixime Impurity D as a critical reference material during analytical method transfer between R&D and QC laboratories. The compound's LOQ precision (%RSD = 9.4%) and distinct chromatographic behavior relative to Impurities A, B, and E establish realistic acceptance criteria for inter-laboratory method reproducibility [1].

Process Development and Synthetic Route Optimization

Utilize Cefixime Impurity D as a process marker during cefixime synthesis optimization. As the (E)-geometric isomer arising from stereochemical control at the oxime formation step, monitoring its levels enables real-time assessment of reaction stereoselectivity and downstream purification efficiency [1].

Technical Documentation Hub

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